BET BD2 Selectivity: 2,3-Dihydrobenzofuran vs. Aromatic Benzofuran Scaffolds
The 2,3-dihydrobenzofuran core is a pharmacophoric prerequisite for achieving BD2-selective BET inhibition. In a TR-FRET displacement assay measuring BRD4 BD1 and BD2 binding, a lead 2,3-dihydrobenzofuran-6-amine derivative (GSK881) showed BD2 IC₅₀ = 1.1 nM versus BD1 IC₅₀ = 1,340 nM, yielding a BD1/BD2 selectivity ratio of 1,218-fold [1]. By contrast, the analogous fully aromatic benzofuran-6-amine derivative in the same assay series exhibited no measurable BD2 selectivity (BD2 IC₅₀ = 420 nM, BD1 IC₅₀ = 380 nM; selectivity ratio ~1.1-fold) [1]. This 1,100-fold differential in selectivity window is attributed to the non-planar dihydrofuran ring filling a hydrophobic sub-pocket adjacent to the BD2 acetyl-lysine binding site, which the planar benzofuran system cannot access [1].
| Evidence Dimension | BD1/BD2 selectivity ratio (TR-FRET BRD4 assay) |
|---|---|
| Target Compound Data | GSK881 (2,3-dihydrobenzofuran-6-amine derivative): BD2 IC₅₀ = 1.1 nM; BD1 IC₅₀ = 1,340 nM; selectivity ratio = 1,218-fold |
| Comparator Or Baseline | Benzofuran-6-amine analog: BD2 IC₅₀ = 420 nM; BD1 IC₅₀ = 380 nM; selectivity ratio ≈ 1.1-fold |
| Quantified Difference | 1,218-fold vs 1.1-fold selectivity advantage (≈1,100-fold greater BD2 selectivity for the dihydrobenzofuran core) |
| Conditions | BRD4 BD1/BD2 TR-FRET displacement assay; identical assay platform; compounds tested in parallel |
Why This Matters
A >1,000-fold BD2 selectivity window is essential for dissecting BD2-specific biology and translating BET inhibition to inflammation/oncology indications with reduced thrombocytopenia risk; this selectivity is a direct function of the 2,3-dihydrobenzofuran scaffold and cannot be achieved with aromatic benzofuran-6-amine.
- [1] Lucas SCC, Atkinson SJ, Chung C-wa, et al. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. J Med Chem. 2021;64(15):10878–10908. Data from Tables 1–3 and Supporting Information. View Source
